[(1,3,5-Triazin-2-yl)amino]methanol
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Overview
Description
[(1,3,5-Triazin-2-yl)amino]methanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Base-Mediated Synthesis: One method involves the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines using readily available imidates, guanidines, and amides or aldehydes as starting materials.
Microwave Irradiation: Another method involves the use of microwave irradiation to prepare 1,3,5-triazine derivatives.
Industrial Production Methods
Industrial production methods for [(1,3,5-Triazin-2-yl)amino]methanol typically involve the use of cyanuric chloride as a starting material. The substitution of chloride ions in cyanuric chloride with various amines or alcohols can yield different triazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: [(1,3,5-Triazin-2-yl)amino]methanol undergoes substitution reactions where the chlorine atoms in cyanuric chloride are replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Common Reagents and Conditions
Sodium Carbonate: Often used as an acid scavenger in substitution reactions.
Microwave Irradiation: Used to accelerate reactions and improve yields.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with amines can yield various amino-triazine derivatives, while substitution with alcohols can produce hydroxyl-triazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(1,3,5-Triazin-2-yl)amino]methanol varies depending on its specific application. For example, as a monoamine oxidase inhibitor, it works by inhibiting the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can help increase the levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and other mood disorders.
Comparison with Similar Compounds
[(1,3,5-Triazin-2-yl)amino]methanol can be compared with other triazine derivatives such as:
Properties
CAS No. |
60339-65-3 |
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Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
(1,3,5-triazin-2-ylamino)methanol |
InChI |
InChI=1S/C4H6N4O/c9-3-8-4-6-1-5-2-7-4/h1-2,9H,3H2,(H,5,6,7,8) |
InChI Key |
OYACSIBPSQCBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=N1)NCO |
Origin of Product |
United States |
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